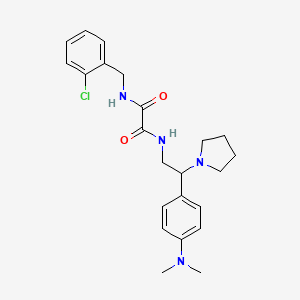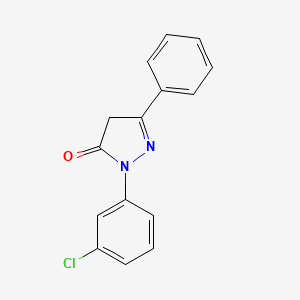
3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a fluorinated organic compound that contains multiple functional groups, including fluorine atoms, an imidazole ring, and a sulfonamide group
作用機序
Target of Action
It is known that compounds containing theindole nucleus and imidazole moiety have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, indicating that they may interact with a variety of targets within the body .
Mode of Action
Compounds containing theindole nucleus and imidazole moiety are known to interact with their targets in a variety of ways . For example, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses . Similarly, imidazole-containing compounds have been used in a wide range of applications, from pharmaceuticals to dyes for solar cells .
Biochemical Pathways
Compounds containing theindole nucleus and imidazole moiety have been found to influence a variety of biochemical pathways . For example, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Similarly, imidazole-containing compounds have been used in a wide range of applications, from pharmaceuticals to dyes for solar cells .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds containing theindole nucleus and imidazole moiety have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its pharmacokinetic properties, and its overall therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The fluorination of the benzene ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The imidazole ring can be synthesized through cyclization reactions involving diamines and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atoms can make the benzene ring more resistant to oxidation, but under harsh conditions, oxidation can occur at the imidazole ring.
Reduction: : Reduction reactions can target the imidazole ring or the sulfonamide group, depending on the reagents used.
Substitution: : The fluorine atoms can be substituted with other functional groups, and the imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Halogenation reagents like N-bromosuccinimide (NBS) or electrophiles such as acyl chlorides.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Amines or alcohols.
Substitution: : Halogenated derivatives or acylated products.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure can enhance the stability and bioactivity of pharmaceuticals and agrochemicals.
Biology
The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as anti-inflammatory or antimicrobial treatments.
Industry
In the industry, this compound can be used in the development of new materials with enhanced properties, such as increased resistance to degradation or improved chemical stability.
類似化合物との比較
Similar Compounds
3,4-Difluoro-N-(2-(1H-imidazole-4-sulfonamido)ethyl)benzamide: : Lacks the methyl group on the imidazole ring.
N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide: : Lacks the fluorine atoms on the benzene ring.
3,4-Difluoro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide: : Contains both fluorine atoms and a methyl group on the imidazole ring.
Uniqueness
The presence of both fluorine atoms and a methyl group on the imidazole ring makes this compound unique compared to its analogs
特性
IUPAC Name |
3,4-difluoro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O3S/c1-19-7-12(17-8-19)23(21,22)18-5-4-16-13(20)9-2-3-10(14)11(15)6-9/h2-3,6-8,18H,4-5H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUVIZRDHSAFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)
![4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid](/img/structure/B2925920.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)
![3-(3-ethoxyphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole](/img/structure/B2925922.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2925934.png)
![Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2925936.png)
![cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine hydrochloride](/img/structure/B2925938.png)

![Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2925942.png)
